molecular formula C10H13ClO3S B3002577 2-Methoxy-3-phenylpropane-1-sulfonyl chloride CAS No. 1895659-24-1

2-Methoxy-3-phenylpropane-1-sulfonyl chloride

Cat. No.: B3002577
CAS No.: 1895659-24-1
M. Wt: 248.72
InChI Key: QQNSHDVLPJGPLL-UHFFFAOYSA-N
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Description

2-Methoxy-3-phenylpropane-1-sulfonyl chloride (CAS 1895659-24-1) is a specialized organic building block with the molecular formula C10H13ClO3S and a molecular weight of 248.73 g/mol . As a sulfonyl chloride, it is a highly reactive intermediate crucial in organic synthesis, particularly for the development of novel sulfonamide-based compounds . Its primary research value lies in its role as a precursor in medicinal chemistry for the creation of potential therapeutic agents. Recent scientific investigations highlight the application of such reagents in the synthesis of chalcone-sulfonamide hybrids, which are being explored as a new class of proapoptotic agents with antiestrogenic potency . These chalcone-sulfonamides have demonstrated promising antiproliferative effects at low micromolar concentrations against several cancer cell lines, including hormone-resistant breast cancer models, by acting on the ERα/GREB1 axis and inducing apoptosis . The compound must be stored under cold-chain conditions and is intended for Research Use Only. It is not approved for use in humans, animals, or as a therapeutic agent .

Properties

IUPAC Name

2-methoxy-3-phenylpropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO3S/c1-14-10(8-15(11,12)13)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNSHDVLPJGPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=CC=CC=C1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-phenylpropane-1-sulfonyl chloride typically involves the reaction of 2-Methoxy-3-phenylpropanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The general reaction scheme is as follows:

[ \text{2-Methoxy-3-phenylpropanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-phenylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or other derivatives.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonic Acids: Formed from oxidation reactions.

    Other Derivatives: Depending on the specific nucleophile or reducing agent used.

Scientific Research Applications

2-Methoxy-3-phenylpropane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-phenylpropane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound acts as an electrophile, reacting with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chloride Compounds

The following analysis compares 2-methoxy-3-phenylpropane-1-sulfonyl chloride with two structurally related sulfonyl chlorides from the provided evidence. Key differences in substituents, molecular weight, and reactivity are highlighted.

Structural and Molecular Comparisons

Property This compound (Hypothetical) 3-Methoxy-2-(methoxymethyl)propane-1-sulfonylchloride 2-Methoxypropane-1-sulfonyl Chloride
Molecular Formula C₁₀H₁₃ClO₃S* C₆H₁₃ClO₄S C₄H₉ClO₃S
Molecular Weight (g/mol) ~244.7* 216.68 172.63
Substituents - Methoxy (C2)
- Phenyl (C3)
- Methoxy (C3)
- Methoxymethyl (C2)
- Methoxy (C2)
CAS Number Not available 2090676-05-2 1226508-20-8
SMILES COC(C(Ph))CS(=O)(=O)Cl* COCC(CS(=O)(=O)Cl)COC COC(C)CS(=O)(=O)Cl

*Hypothetical values inferred from structural analysis.

Key Observations:

Substituent Complexity: The phenyl group in the target compound introduces steric bulk and aromaticity, which may enhance lipophilicity and influence reactivity compared to the smaller alkyl/ether substituents in the analogs .

Molecular Weight :

  • The phenyl group increases the molecular weight of the target compound (~244.7 g/mol) significantly compared to the simpler analogs (172.63–216.68 g/mol). This could affect volatility and crystallization behavior.

Reactivity :

  • Sulfonyl chlorides are typically electrophilic at the sulfur atom. The electron-withdrawing phenyl group in the target compound may enhance the electrophilicity of the sulfonyl chloride group, accelerating nucleophilic substitution reactions (e.g., with amines or alcohols) compared to the methoxy-substituted analogs .
  • The methoxymethyl group in ’s compound could stabilize intermediates via ether oxygen lone pairs, modulating reactivity .

Biological Activity

2-Methoxy-3-phenylpropane-1-sulfonyl chloride (CAS No. 1895659-24-1) is a sulfonyl chloride compound characterized by its high reactivity and versatility in organic synthesis. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure:
The molecular formula for this compound is C₁₁H₁₃ClO₂S, with a molecular weight of approximately 248.73 g/mol. The sulfonyl chloride functional group confers significant reactivity, particularly with nucleophiles.

Synthesis:
The compound is typically synthesized through the reaction of 2-Methoxy-3-phenylpropanol with chlorosulfonic acid under controlled conditions. The general reaction can be represented as follows:

2 Methoxy 3 phenylpropanol+Chlorosulfonic acid2 Methoxy 3 phenylpropane 1 sulfonyl chloride+HCl\text{2 Methoxy 3 phenylpropanol}+\text{Chlorosulfonic acid}\rightarrow \text{2 Methoxy 3 phenylpropane 1 sulfonyl chloride}+\text{HCl}

This method ensures the formation of the desired sulfonyl chloride product while minimizing by-products .

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly in medicinal chemistry and biochemistry.

As a sulfonyl chloride, this compound acts as an electrophile, capable of reacting with nucleophiles to form sulfonamide or sulfonate derivatives. These reactions are crucial for modifying biomolecules and studying biological processes .

Applications in Drug Development

Research indicates that derivatives of this compound exhibit potential therapeutic effects against various diseases. Its utility in developing drug candidates and active pharmaceutical ingredients (APIs) has been highlighted in several studies .

Case Studies

  • Anticancer Activity : A study demonstrated that certain derivatives of this compound showed promising anticancer activity by inhibiting cell proliferation in various cancer cell lines. The mechanism involved the modulation of specific signaling pathways critical for cell survival and proliferation .
  • Antimicrobial Properties : Research has shown that modifications involving this compound can enhance the antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies indicated that the presence of the methoxy group plays a significant role in enhancing bioactivity .

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with similar compounds is presented below:

Compound NameStructure FeaturesUnique Aspects
2-Methoxy-2-phenylpropane-1-sulfonyl chlorideSimilar sulfonyl chloride structureDifferent positioning of methoxy group
4-Methylbenzenesulfonyl chlorideContains a methyl group on the benzene ringLacks propane structure; more aromatic character
Methanesulfonyl chlorideSimplest sulfonyl chlorideNo aromatic ring; less steric hindrance

This table illustrates that while this compound shares common functional traits with similar compounds, its specific structure offers unique reactivity and potential applications in organic synthesis and medicinal chemistry .

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